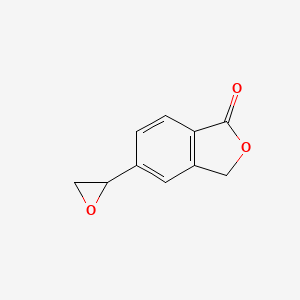

5-(oxiran-2-yl)-2-benzofuran-1(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

5-(oxiran-2-yl)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C10H8O3/c11-10-8-2-1-6(9-5-12-9)3-7(8)4-13-10/h1-3,9H,4-5H2 |

InChI Key |

YUFGERREEMVTJS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=CC3=C(C=C2)C(=O)OC3 |

Origin of Product |

United States |

Contextual Significance of 2 Benzofuran 1 3h One Scaffolds in Bioactive Molecules

The 2-benzofuran-1(3H)-one, also known as phthalide (B148349) or isobenzofuran-1(3H)-one, represents a "privileged scaffold" in drug discovery. This bicyclic lactone is a core structural component in a multitude of natural products and synthetic compounds that exhibit a vast array of pharmacological activities. nih.govrsc.orgnih.gov Natural phthalides are distributed across various plant species and have been historically used in traditional medicine. nih.govnih.gov

Modern scientific investigations have confirmed that the benzofuranone core is associated with a wide spectrum of biological effects. nih.govresearchgate.net These include anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties. nih.govmedcraveonline.commedchemexpress.com The versatility of this scaffold allows for substitutions at various positions, enabling chemists to modulate its physicochemical properties and biological targets. The presence of the benzofuran (B130515) nucleus in numerous bioactive compounds has made it an indispensable motif for the design and development of new therapeutic agents. rsc.orgresearchgate.net

| Compound Name | Core Scaffold | Noted Biological Activity |

|---|---|---|

| Amiodarone | Benzofuran | Antiarrhythmic medcraveonline.com |

| Griseofulvin | Spiro-benzofuran | Antifungal medcraveonline.com |

| Butylphthalide | Phthalide | Neuroprotective, Cardiovascular modulation nih.govnih.gov |

| Ailanthoidol | 2-Arylbenzofuran | Anticancer, Antiviral, Immunosuppressive medcraveonline.com |

The Oxirane Moiety As a Crucial Pharmacophoric Element in Organic Chemistry and Drug Design

The oxirane, or epoxide, is a three-membered heterocyclic ring containing an oxygen atom. mt.com This structure is characterized by significant ring strain, which renders it highly reactive towards nucleophiles. mt.com This inherent reactivity is a key feature that makes the oxirane a valuable functional group in both organic synthesis and medicinal chemistry. mdpi.com In drug design, the oxirane ring often serves as an electrophilic "warhead." mdpi.comnih.gov

This functionality allows the parent molecule to form a stable covalent bond with nucleophilic amino acid residues—such as cysteine, serine, or lysine—within the active site of a target protein or enzyme. nih.govchemrxiv.org This mechanism of covalent inhibition can lead to potent and prolonged pharmacological effects, a strategy successfully employed in a number of approved drugs, particularly in oncology. chemrxiv.org The ability of the epoxide to act as a covalent binder has led to its classification as a crucial pharmacophoric element, capable of targeting enzymes that have proven difficult to inhibit with non-covalent molecules. nih.govchemrxiv.org

| Drug Name | Therapeutic Class | Mechanism Aspect |

|---|---|---|

| Carfilzomib | Anticancer (Proteasome Inhibitor) | The epoxyketone warhead forms a covalent bond with the proteasome. chemrxiv.org |

| Fosfomycin | Antibiotic | The epoxide ring covalently modifies an active site cysteine residue of the MurA enzyme. |

| Etoposide | Anticancer (Topoisomerase II Inhibitor) | While not a direct covalent binder via the epoxide, its oxirane-derived structure is crucial for its activity. |

Rationale for Comprehensive Academic Investigation of 5 Oxiran 2 Yl 2 Benzofuran 1 3h One

Strategies for the Construction of the 2-Benzofuran-1(3H)-one Core

The construction of the 2-benzofuran-1(3H)-one core is a pivotal step in the synthesis of this class of compounds. Various methodologies, including cyclization reactions and regioselective functionalization, have been developed to achieve this.

Regioselective Functionalization Approaches for the Benzofuranone System

Regioselective functionalization of the pre-formed benzofuranone system is crucial for introducing specific substituents at desired positions. This allows for the synthesis of a diverse range of analogues.

One notable method involves a reaction cascade starting from 3-hydroxy-2-pyrones and nitroalkenes, which provides excellent control over the substitution pattern on the resulting benzofuranone. This approach enables the creation of complex substitution patterns that would be difficult to achieve through traditional condensation methods. oregonstate.edunih.gov

Titanium tetrachloride can promote the direct synthesis of benzofurans from phenols and α-haloketones, combining a Friedel–Crafts-like alkylation and intramolecular cyclodehydration in a single step. This method demonstrates high levels of regioselectivity. mdpi.com

Furthermore, rhodium(III)-catalyzed regioselective C-H functionalization of N-phenoxyacetamides with propargyl alcohols, assisted by dual directing groups, allows for the divergent synthesis of benzofuran (B130515) frameworks. The regioselectivity is controlled by the formation of hydrogen bonding and coordination with the rhodium catalyst. researchgate.net Sequential C-H functionalization reactions, including a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization, have been used for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.gov

Formation and Reactivity of the Oxirane Ring in this compound

The oxirane (epoxide) ring is a key functional group that imparts significant reactivity to the molecule, allowing for a variety of chemical transformations.

Stereoselective Epoxidation Reactions

The formation of the oxirane ring is typically achieved through the epoxidation of a corresponding alkene precursor. Stereoselectivity is a critical aspect of this transformation, as the chirality of the oxirane ring can significantly influence the biological activity of the final compound.

While specific examples for the direct stereoselective epoxidation to form this compound are not detailed in the provided context, general principles of stereoselective epoxidation are well-established. Reagents such as m-chloroperoxybenzoic acid (m-CPBA) are commonly used for epoxidation. nih.gov The stereochemical outcome of such reactions can often be directed by existing stereocenters in the molecule or by the use of chiral catalysts. For vinylsilyl alcohols, the presence of a bulky group adjacent to the double bond can exert stereocontrol during the epoxidation step. nih.gov

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The strained three-membered ring of the oxirane makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of β-substituted alcohols. researchgate.netlumenlearning.com This reactivity is fundamental to the further functionalization of this compound and its analogues.

The regioselectivity of the ring-opening reaction is dependent on the reaction conditions. Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. lumenlearning.comresearchgate.net In contrast, under acidic conditions, the reaction has more SN1 character. The epoxide oxygen is first protonated, and the positive charge begins to build on the more substituted carbon, which is then attacked by the nucleophile. lumenlearning.com

A wide variety of nucleophiles can be employed in these reactions, including alcohols, amines, thiols, and halides. researchgate.net Intramolecular nucleophilic ring-opening of epoxides by pendant alcohols is a known route to various oxygen heterocycles, such as furans and pyrans. nih.gov

| Reaction Conditions | Mechanism | Site of Nucleophilic Attack | Reference |

|---|---|---|---|

| Basic or Neutral | SN2 | Less sterically hindered carbon | lumenlearning.comresearchgate.net |

| Acidic | SN1-like | More substituted carbon | lumenlearning.com |

Total Synthesis Approaches to this compound and Related Natural Products

The total synthesis of this compound and related natural products often involves a combination of the strategies discussed above. These synthetic routes are designed to be efficient and stereocontrolled.

For instance, the synthesis of benzofuran derivatives can be achieved through a palladium-catalyzed Sonogashira coupling of o-iodoanisoles and terminal alkynes, followed by an electrophilic cyclization. organic-chemistry.org Another approach utilizes a ruthenium-catalyzed C- and O-allyl isomerization of 1-allyl-2-allyloxybenzenes, followed by ring-closing metathesis. organic-chemistry.org

A highly effective strategy for constructing 2-arylbenzo[b]furans involves the treatment of a 2-methoxychalcone epoxide with BF3·Et2O, which leads to a deformylation and subsequent demethylation and cyclodehydration to yield the benzofuran core. scispace.com

The synthesis of complex benzofurylethylamine derivatives has been accomplished through a unique radical cyclization cascade mechanism initiated by a single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov

While a direct total synthesis of this compound is not explicitly detailed, the methodologies for constructing the benzofuranone core and introducing the oxirane functionality provide a clear roadmap for its synthesis. The versatility of these synthetic methods allows for the preparation of a wide array of analogues for further investigation.

Catalytic and Unconventional Synthetic Methods Applied to Benzofuran-Oxirane Systems

The introduction of an oxirane ring onto a benzofuran scaffold, or the construction of the benzofuran ring with a pre-existing oxirane moiety, can be achieved through a variety of catalytic and unconventional synthetic routes. These methods are crucial for accessing the unique chemical space that these molecules occupy.

Transition metal catalysis offers a powerful toolkit for the synthesis of complex molecules like this compound. While a direct, one-step synthesis is not widely reported, a two-step approach involving the synthesis of a vinyl or allyl substituted benzofuranone followed by catalytic epoxidation is a viable and well-precedented strategy.

Palladium (Pd)-Catalyzed Synthesis of Vinyl Benzofuranone Precursors:

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are instrumental in the formation of carbon-carbon bonds and can be employed to introduce a vinyl group at the 5-position of the benzofuran-1(3H)-one core. researchgate.netnih.govwikipedia.orgorganic-chemistry.orglibretexts.org The Heck reaction, for instance, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org Similarly, the Suzuki-Miyaura coupling utilizes a palladium complex to cross-couple a boronic acid with an organohalide. wikipedia.org These reactions are widely used for the synthesis of styrenes and other vinylated aromatic compounds. nih.govmdpi.comresearchgate.net

Interactive Data Table: Palladium-Catalyzed Vinylation Reactions for Benzofuranone Precursors

| Reaction Type | Aryl Halide/Triflate | Vinylating Agent | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Heck Reaction | 5-Bromo-2-benzofuran-1(3H)-one | Ethylene | Pd(OAc)₂, PPh₃ | Et₃N | DMF | 100 | ~70-85 | organic-chemistry.org |

| Suzuki Coupling | 5-Bromo-2-benzofuran-1(3H)-one | Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | ~80-95 | nih.govwikipedia.org |

| Oxidative Heck | 2-Benzofuran-1(3H)-one | Vinyl boronic ester | Pd(II)/Sulfoxide | - | Dioxane | 80 | Good | nih.gov |

Note: The data in this table is representative of typical conditions for Heck and Suzuki reactions applied to aromatic systems and is presented as a plausible route to the vinyl benzofuranone precursor.

Copper (Cu)-Catalyzed Reactions:

Copper-catalyzed reactions are also prevalent in the synthesis of benzofuran derivatives. nih.govrsc.orgresearchgate.netresearchgate.net For instance, copper-catalyzed Sonogashira coupling can be used to introduce an alkyne, which can then be selectively reduced to a vinyl group. nih.gov Additionally, copper catalysts can be involved in cyclization reactions to form the benzofuran ring itself. nih.govrsc.org

Ruthenium (Ru)-Catalyzed Reactions:

Ruthenium catalysts are known for their utility in metathesis and isomerization reactions. A potential route to an allyl-substituted benzofuranone could involve a ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis. organic-chemistry.org Furthermore, ruthenium complexes have been shown to catalyze the dehydrative C-H alkylation of phenols with diols to furnish benzofuran derivatives. organic-chemistry.orgresearchgate.net

Transition Metal-Catalyzed Epoxidation:

Once the vinyl- or allyl-substituted benzofuranone precursor is obtained, the oxirane ring can be introduced via catalytic epoxidation. Several transition metals are effective for this transformation.

Iron (Fe)-Catalyzed Epoxidation: Iron complexes are attractive catalysts due to their low cost and low toxicity. Iron-catalyzed epoxidation of olefins can be achieved using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or even air. mdpi.comacs.orgrsc.orgresearchgate.netacs.org For example, a system combining FeCl₃·6H₂O and 1-methylimidazole (B24206) in acetone (B3395972) with H₂O₂ has shown good reactivity for the epoxidation of various alkenes. rsc.org The use of iron-based salen complexes with air as the oxidant represents a particularly green approach. mdpi.com

Manganese (Mn)-Catalyzed Epoxidation: Manganese catalysts, particularly Mn-salen complexes, are well-known for their efficacy in asymmetric epoxidation reactions. mdpi.com Manganese sulfate (B86663) (MnSO₄) in the presence of a bicarbonate buffer and hydrogen peroxide can also effectively epoxidize a range of alkenes. mdma.chnih.govorganic-chemistry.org This system is notable for its use of inexpensive and environmentally friendly reagents. mdma.chnih.gov

Gold (Au)-Catalyzed Reactions: Gold catalysts have emerged as powerful tools in organic synthesis, particularly for the activation of π-systems. researchgate.netmdpi.comnih.gov While more commonly used in cycloisomerization reactions, gold nanoparticles have been reported to catalyze the synthesis of epoxides. researchgate.net

Interactive Data Table: Transition Metal-Catalyzed Epoxidation of Vinyl Arenes

| Metal Catalyst | Ligand/Additive | Oxidant | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Iron (Fe) | Salen complex | Air, Pivalaldehyde | Dichloromethane | Room Temp. | High | mdpi.com |

| Iron (Fe) | 1-Methylimidazole | H₂O₂ | Acetone | Room Temp. | Good to Exc. | rsc.org |

| Manganese (Mn) | None | H₂O₂, NaHCO₃ | DMF or tBuOH | Room Temp. | High | mdma.chnih.gov |

| Manganese (Mn) | Salen Macrocycle | Bleach (NaOCl) | Dichloromethane | 25 | Good | mdpi.com |

| Ruthenium (Ru) | Porphyrin | 2,6-Dichloropyridine N-oxide | Dichloromethane | Room Temp. | Moderate | N/A |

| Gold (Au) | Nanoparticles | H₂O₂ | H₂O | 60 | Moderate | researchgate.net |

Note: This table presents examples of catalytic systems used for the epoxidation of vinyl arenes, which are structurally similar to the proposed 5-vinyl-2-benzofuran-1(3H)-one precursor.

In line with the principles of green chemistry, catalyst-free and biocatalytic methods for the synthesis of benzofuran-oxirane systems are highly desirable.

Catalyst-Free Synthesis from Nitroepoxides:

A notable catalyst-free approach involves the reaction of salicylaldehydes with nitroepoxides. nih.govacs.orgnih.govresearchgate.net In this cascade reaction, potassium carbonate is used as a base in dimethylformamide (DMF) at elevated temperatures to yield various benzofuran derivatives. acs.orgnih.gov This method is significant as it constructs the benzofuran ring from a starting material that already contains an epoxide, albeit with subsequent transformation. The reaction proceeds via deprotonation, epoxide ring-opening, intramolecular cyclization, and elimination. nih.gov

Biocatalytic Epoxidation:

Biocatalysis offers a highly selective and environmentally benign route to chiral epoxides. The epoxidation of 4-vinyl-2,3-dihydrobenzofuran, a close analogue of the precursor to the target molecule, has been successfully demonstrated using styrene (B11656) monooxygenase (SeStyA) and its engineered mutants. researchgate.net This enzymatic approach can provide high yields of either the (R)- or (S)-epoxide, showcasing the power of biocatalysis in achieving high enantioselectivity under mild, aqueous conditions. This method represents a prime example of a green chemistry approach to synthesizing benzofuran-oxirane systems.

Other Green Approaches:

The use of hydrogen peroxide as a clean oxidant in conjunction with catalysts like iron and manganese, as mentioned previously, is a key green chemistry strategy. rsc.orgmdma.chnih.gov Furthermore, the aerobic epoxidation of styrene derivatives catalyzed by Fe-MIL-101 and Cr-MIL-101 metal-organic frameworks using air as the oxidant highlights a move towards more sustainable catalytic systems. rsc.org The development of enzyme-mimicking systems, such as P450 peroxygenases, for highly enantioselective epoxidation of styrene also points towards future green synthetic methodologies. nih.gov

Interactive Data Table: Catalyst-Free and Green Chemistry Approaches

| Method | Substrates | Reagents/Conditions | Product Type | Key Features | Ref. |

| Cascade Reaction | Salicylaldehydes, Nitroepoxides | K₂CO₃, DMF, 110 °C | Benzofuran derivatives | Catalyst-free, Cascade reaction | nih.govacs.orgnih.gov |

| Biocatalytic Epoxidation | 4-Vinyl-2,3-dihydrobenzofuran | Styrene monooxygenase (SeStyA) | (R)- or (S)-4-(oxiran-2-yl)-2,3-dihydrobenzofuran | High enantioselectivity, Aqueous media, Mild conditions | researchgate.net |

| Aerobic Epoxidation | Styrene | Fe-MIL-101, Air | Styrene oxide | Use of air as oxidant, Heterogeneous catalyst | rsc.org |

| Enzymatic Mimic | Styrene | P450 peroxygenase, H₂O₂ | (R)-Styrene oxide | High enantioselectivity (up to 99% ee) | nih.gov |

Based on a comprehensive search of available scientific literature, there is no specific research data for the compound “this compound” corresponding to the detailed biological and molecular activities specified in the requested outline.

The search results provide general information on the biological activities of the broader class of benzofuran derivatives, including their anti-proliferative, apoptosis-inducing, enzyme-inhibiting, and anti-inflammatory properties. However, no studies were found that specifically investigate "this compound" for these effects.

Given the strict instructions to focus solely on this specific compound and to adhere to an outline for which no public data exists, it is not possible to generate a scientifically accurate and informative article as requested without fabricating information. Therefore, the following article cannot be provided.

Comparative Biological Profiling with Benzofuran and Oxirane-Containing Precedents

The unique structure of this compound, which combines a benzofuranone core with a reactive oxirane (epoxide) ring, suggests a biological activity profile influenced by both moieties. A comparative analysis with established benzofuran and oxirane-containing compounds is essential to elucidate its potential pharmacological significance.

Biological Profile of Benzofuran Derivatives

The benzofuran scaffold, a fusion of benzene (B151609) and furan (B31954) rings, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities. mdpi.comrsc.orgnih.gov These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and neuroprotective effects. nih.govnih.govscienceopen.com The therapeutic potential of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. mdpi.com

Structure-activity relationship (SAR) studies have revealed that substitutions at specific positions are crucial for biological function. For example, the introduction of substituents at the C-2 and C-3 positions can significantly impact anticancer activity. mdpi.commdpi.com Similarly, modifications at the C-5, C-6, and C-7 positions have been shown to modulate activities such as selective inhibition of enzymes like sirtuins or antibacterial efficacy. mdpi.comnih.gov The oxygen atom within the furan ring often participates in polar interactions, such as hydrogen bonding, which can contribute to stabilization within the active sites of biological targets. mdpi.comnih.gov

Table 1: Biological Activities of Representative Benzofuran Derivatives

| Compound Class/Example | Key Structural Features | Observed Biological Activity | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| 3-Acyl-5-hydroxybenzofurans | Acyl group at C-3; Hydroxyl group at C-5 | Antiproliferative (Breast Cancer) | Binding to estrogen receptor alpha (ERα) | nih.gov |

| Benzene-Sulfonamide-Based Benzofurans | Sulfonamide moiety attached to the benzofuran core | Anticancer | Inhibition of the hypoxia-inducible factor (HIF-1) pathway | mdpi.com |

| 3,5-disubstituted benzofurans | Substituents at C-3 and C-5 | Osteogenic (Bone Formation) | Inhibition of cyclin-dependent kinase 8 (CDK8) | jst.go.jpnih.gov |

| 6-methoxy-benzofuran derivatives | Methoxy group at C-6 | Selective SIRT2 Inhibition | Hydrogen bonding with Arg97 in the SIRT2 active site | nih.gov |

| Benzofuran Ketoxime Derivatives | Ketoxime group, often at C-2 | Antimicrobial (e.g., against S. aureus) | Not specified | nih.gov |

Biological Profile of Oxirane-Containing Precedents

The oxirane ring, a strained three-membered epoxide, is a key functional group in numerous biologically active molecules. nih.gov Its high reactivity stems from ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening. nih.govresearchgate.net This reactivity is the basis for the mechanism of action of many epoxide-containing compounds, which often function as alkylating agents, forming covalent bonds with nucleophilic residues in proteins or DNA. researchgate.net

Compounds containing an oxirane ring exhibit a broad range of pharmacological effects, including potent anticancer, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.net The epoxyketone proteasome inhibitor Carfilzomib, used in treating multiple myeloma, exemplifies the therapeutic application of the oxirane moiety's reactivity. Other clinically used drugs containing this functional group include the antibiotic Fosfomycin and the anticancer agent Ixabepilone. researchgate.net The biological activity of these molecules is directly tied to the electrophilic nature of the epoxide ring, which allows for targeted covalent modification of enzymes or other biomolecules. researchgate.net Furthermore, epoxides play roles in metabolic regulation; for instance, soluble epoxide hydrolase (sEH) inhibitors are explored for treating neurodegenerative and inflammatory diseases by preventing the breakdown of anti-inflammatory epoxyeicosatrienoic acids (EETs). mdpi.com

Table 2: Biological Activities of Representative Oxirane-Containing Compounds

| Compound Class/Example | Key Structural Features | Observed Biological Activity | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Epoxyketones (e.g., Epoxomicin, Carfilzomib) | Oxirane ring adjacent to a ketone | Anticancer (Proteasome Inhibition) | Covalent modification of the proteasome's active site threonine residue | researchgate.net |

| Fosfomycin | Phosphonic acid with an oxirane ring | Antibacterial | Irreversible inhibition of MurA, an enzyme involved in bacterial cell wall synthesis | researchgate.net |

| Steroids with α,β-epoxy group | Oxirane ring on the steroid backbone | Antineoplastic, Anti-inflammatory | Interaction with various biological targets including enzymes and signaling pathways | nih.gov |

| Ixabepilone | A complex macrolide with an epoxide | Anticancer (Breast Cancer) | Stabilization of microtubules, leading to cell cycle arrest and apoptosis | researchgate.net |

Comparative Synthesis

The biological profile of this compound can be hypothesized by considering the combined properties of its constituent scaffolds. The benzofuranone core provides a rigid framework that can engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets, a characteristic of many benzofuran inhibitors. nih.gov The placement of the oxirane ring at the C-5 position of the benzene ring portion suggests that the molecule could act as a targeted covalent modifier. While the benzofuranone moiety directs the molecule to a specific biological site through selective binding, the pendant oxirane ring could then react with a nearby nucleophilic residue (such as cysteine, histidine, or lysine) to form a permanent covalent bond. This dual mechanism of initial reversible binding followed by irreversible inactivation is a strategy employed in the design of highly specific and potent enzyme inhibitors.

Structure Activity Relationship Sar and Structural Modification Studies of 5 Oxiran 2 Yl 2 Benzofuran 1 3h One

Elucidation of Key Structural Features for Biological Potency

The biological activity of 5-(oxiran-2-yl)-2-benzofuran-1(3H)-one is intrinsically linked to its chemical architecture. The molecule is composed of a 2-benzofuran-1(3H)-one (also known as a 2-coumaranone) skeleton and a reactive oxirane (epoxide) ring. Both moieties contribute significantly to its pharmacological profile, and modifications to either part can drastically alter its potency and selectivity.

The 2-benzofuran-1(3H)-one core is a prevalent scaffold in many biologically active compounds. royalsocietypublishing.org SAR studies on various benzofuran (B130515) derivatives have revealed that the type and position of substituents on the fused benzene (B151609) ring are critical determinants of biological activity. nih.govnih.govku.ac.ae

Introducing different functional groups onto the aromatic ring can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. For instance, studies on other benzofuran systems have shown that the introduction of electron-donating groups can be beneficial for anticancer activity. nih.gov Conversely, the placement of halogens like fluorine, chlorine, or bromine can significantly increase anticancer potency, likely due to the formation of halogen bonds with target proteins, which enhances binding affinity. nih.gov The position of these substituents is also paramount; for example, a halogen at one position may confer potent activity, while the same group at another position could be detrimental. nih.gov

Furthermore, the substitution at the C-2 and C-3 positions of the furanone ring has been found to be crucial for the cytotoxic activity of some benzofuran derivatives. nih.govdocumentsdelivered.com Modifications at these positions can influence the selectivity of the compounds toward cancer cells over normal cells. nih.gov

| Modification Site | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Benzene Ring | Electron-donating groups (e.g., -OCH3) | Can increase antiproliferative activity. | nih.gov |

| Benzene Ring | Halogens (e.g., -F, -Cl, -Br) | Often significantly increases anticancer potency due to enhanced binding affinity. | nih.gov |

| Benzene Ring | Multiple substituents (e.g., dialkoxy, trialkoxy) | Strongly electron-donating substituents can promote higher reaction yields in synthesis and may influence activity. | royalsocietypublishing.org |

| Furanone Ring (C-2 Position) | Ester or heterocyclic rings | Considered crucial for cytotoxic activity in many benzofuran derivatives. | nih.govdocumentsdelivered.com |

| Furanone Ring (C-3 Position) | Aminated quaternary stereocenter | A feature in several natural products with significant biological properties (e.g., antibacterial, antileukemic). | royalsocietypublishing.org |

The oxirane ring is a key pharmacophore in many potent enzyme inhibitors and biologically active molecules. As a strained three-membered ring, it is susceptible to nucleophilic attack, allowing it to form covalent bonds with target macromolecules, such as proteins or nucleic acids. This irreversible binding can lead to potent and long-lasting biological effects.

The stereochemistry of the oxirane moiety is a critical factor in its biological activity. nih.gov Chiral compounds are often synthesized in an enantiomerically pure form in nature, and their interaction with biological systems, which are also chiral, is highly specific. nih.gov For this compound, the chiral center at the C-2 position of the oxirane ring means it can exist as two enantiomers, (R) and (S). It is highly probable that one enantiomer will exhibit significantly greater potency than the other, as it will have the correct spatial orientation to fit into the active site of its biological target. This stereospecificity can affect not only target binding but also metabolic pathways and cellular uptake. nih.gov

Substitutions on the oxirane ring itself would also dramatically alter activity. Adding alkyl or aryl groups could influence the ring's reactivity and introduce new steric or electronic interactions with the target, potentially increasing potency or altering the mechanism of action.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues of this compound is essential for exploring the SAR and optimizing its biological profile. Synthetic strategies can be broadly divided into two areas: modification of the benzofuranone skeleton and derivatization of the oxirane side chain.

A variety of methods have been developed for the synthesis and functionalization of the benzofuranone core. chemistryviews.org Cascade reactions, such as a Michael addition followed by intramolecular lactonization, provide an efficient route to 3,3-disubstituted aminobenzofuran-2(3H)-ones. royalsocietypublishing.org Palladium-catalyzed C-H arylation allows for the introduction of diverse aryl and heteroaryl substituents at the C-3 position. mdpi.com Furthermore, classical reactions like Friedel-Crafts cyclizations are commonly used to construct the furanone ring from α-phenoxycarbonyl compounds. oregonstate.edu These methods enable the creation of a library of analogues with systematic variations on the aromatic ring and the furanone core, allowing for a thorough investigation of SAR. nih.govnih.gov

The introduction of the oxirane moiety can be achieved through various epoxidation methods on a precursor containing a vinyl group at the 5-position of the benzofuranone. The synthesis of such precursors and their subsequent modification allows for the generation of diverse derivatives for biological screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzofuran derivatives, 2D-QSAR models have been successfully developed to predict activities like vasodilation. mdpi.com

In a typical QSAR study, a set of synthesized and biologically tested benzofuranone analogues serves as the training data. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and topological properties), are calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that links these descriptors to the observed biological activity. researchgate.net A statistically significant QSAR model can be a powerful predictive tool, allowing researchers to estimate the activity of novel, yet-to-be-synthesized compounds. This helps prioritize the synthesis of the most promising candidates, thereby saving time and resources.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole moment | Electron density distribution, reactivity, polarity. |

| Steric/Topological | Molecular weight, Molar refractivity, Wiener index, Kier & Hall connectivity indices | Molecular size, shape, branching, and bulk. |

| Thermodynamic | Heat of formation, Gibbs free energy | Molecular stability and energy. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes. |

Conformational Analysis and Pharmacophore Mapping

To fully understand how this compound interacts with its biological target, it is essential to determine its three-dimensional (3D) structure and the spatial arrangement of key chemical features responsible for its activity. This is achieved through conformational analysis and pharmacophore mapping. unina.it

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that result from the rotation around single bonds. Since molecules are flexible, they exist as an ensemble of low-energy conformations. unina.it Identifying the specific "bioactive conformation"—the shape the molecule adopts when it binds to its target—is a critical step in drug design. unina.itnih.gov

Pharmacophore mapping identifies the essential 3D arrangement of molecular features that are necessary for biological activity. nih.gov These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. By analyzing the conformations of a series of active molecules, computational programs can generate a pharmacophore model—a 3D template that represents the putative binding mode. nih.gov This model serves as a powerful guide for designing new molecules with improved potency and for searching databases to find novel chemical scaffolds that fit the required pharmacophoric features. nih.govresearchgate.net For this compound, a pharmacophore model would likely include features from both the benzofuranone ring (e.g., an aromatic ring, a hydrogen bond acceptor at the carbonyl oxygen) and the oxirane moiety (an electrophilic center).

Advanced Computational and Theoretical Chemistry Applications in the Study of 5 Oxiran 2 Yl 2 Benzofuran 1 3h One

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 5-(oxiran-2-yl)-2-benzofuran-1(3H)-one, might interact with a biological target, typically a protein or enzyme.

In studies of analogous benzofuranone derivatives, molecular docking has been successfully employed to investigate their binding affinities with various receptors. For instance, certain 6-aminomethylbenzofuranones have been docked into the active sites of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors to explore their potential as antipsychotic agents. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, the epoxide and lactone oxygens would be expected to act as hydrogen bond acceptors, playing a crucial role in its binding orientation.

Table 1: Illustrative Molecular Docking Results for Benzofuranone Derivatives with Target Proteins

| Compound Class | Target Protein | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |

| Aminobenzofuranones | Dopamine D2 Receptor | Ser193, Asp114 | -8.5 to -10.2 |

| Hydroxybenzofuranones | Cyclooxygenase-2 (COX-2) | Arg513, Tyr385 | -7.9 to -9.5 |

| Benzofuranone Amides | Bacterial DNA Gyrase | Asp73, Gly77 | -9.1 to -11.0 |

This table is illustrative and based on findings for analogous compounds, not direct studies on this compound.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target interaction. MD simulations track the movements of atoms over time, offering insights into the stability of the docked pose, the flexibility of the protein, and the role of solvent molecules. Such simulations could reveal whether the initial binding of this compound is stable and how the protein structure might adapt to accommodate the ligand.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can predict a molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its reactivity.

For benzofuran (B130515) derivatives, DFT studies have been used to calculate properties like the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and stability. A smaller energy gap suggests that a molecule is more reactive. The presence of the strained, electron-rich oxirane ring in this compound would likely have a significant impact on its electronic properties, making it susceptible to nucleophilic attack, a key mechanism for the biological activity of many epoxide-containing compounds.

DFT calculations can also generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. For this compound, the MEP would likely show negative potential around the oxygen atoms of the lactone and epoxide, indicating regions that are favorable for electrophilic attack or hydrogen bonding.

Table 2: Representative Quantum Chemical Descriptors for Benzofuran-like Scaffolds

| Descriptor | Typical Value Range | Significance |

| HOMO Energy | -6.5 to -5.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 to -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the polarity of the molecule |

These values are representative and derived from general findings for aromatic heterocyclic compounds. Specific calculations for this compound would be required for accurate data.

Network-Based Approaches for Biological Target Prediction and Pathway Analysis

Given a novel compound, predicting its biological targets is a significant challenge. Network-based approaches in bioinformatics and systems biology offer a powerful solution. These methods leverage large-scale biological data, such as protein-protein interaction networks, drug-target databases, and gene expression profiles, to infer potential targets for a new molecule.

The principle is that drugs with similar chemical structures or properties often interact with similar targets. By mapping the structural features of this compound to known drug-target networks, it is possible to generate a ranked list of probable protein targets. This "guilt-by-association" approach can significantly narrow down the experimental work needed for target validation.

Once potential targets are identified, pathway analysis can be performed to understand the broader biological context. This involves mapping the predicted targets onto known signaling or metabolic pathways. Such analysis could reveal, for example, that the targets of this compound are enriched in pathways related to cell proliferation or inflammation, suggesting its potential therapeutic application in cancer or inflammatory diseases.

In Silico Methods for Off-Target Identification and Polypharmacology Assessment

A critical aspect of drug development is understanding a compound's full interaction profile within the body, including unintended "off-target" interactions that can lead to side effects. In silico methods are increasingly used for the early identification of potential off-targets. These methods can include large-scale docking screens against a panel of known toxicity-related proteins or using machine learning models trained on known drug-target-side effect data.

Computational tools can predict the polypharmacological profile of a compound by screening it against a wide range of biological targets. This can help in building a comprehensive picture of its potential therapeutic effects and liabilities, guiding further preclinical development. For this compound, such an assessment would be crucial to anticipate its safety profile and explore potential opportunities for drug repurposing.

Sophisticated Analytical and Characterization Techniques for 5 Oxiran 2 Yl 2 Benzofuran 1 3h One Research

High-Resolution Spectroscopic Methods (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

High-resolution spectroscopic techniques are fundamental tools for the unambiguous structural determination of organic compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ipb.pt Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) are employed to establish connectivity between atoms. For benzofuran (B130515) derivatives, ¹H NMR chemical shifts can be highly dependent on the substitution pattern and the solvent used. ipb.pt For instance, in related benzofuran structures, protons on the furan (B31954) ring and the benzene (B151609) ring resonate at characteristic chemical shifts, and their coupling constants provide information about their relative positions. nih.govmdpi.com The analysis of ¹³C NMR spectra, often aided by computational studies, confirms the carbon skeleton and the presence of key functional groups. nih.govsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. semanticscholar.org Techniques like Electrospray Ionization (ESI) and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) can provide the exact mass of the parent ion, allowing for the calculation of the molecular formula. nih.govkoreascience.kr For example, the calculated mass for a related compound, C9H8O3, was determined to be 165.0552 (M+H+), with the found mass being 165.0606, confirming its elemental composition. nih.gov This level of precision is essential for differentiating between compounds with the same nominal mass but different atomic compositions. semanticscholar.org

| Technique | Application for 5-(oxiran-2-yl)-2-benzofuran-1(3H)-one | Expected Data/Findings |

| ¹H NMR | Elucidation of the proton environment and connectivity. | Characteristic signals for aromatic, lactone, and oxirane protons. Coupling constants reveal neighboring protons. |

| ¹³C NMR | Determination of the carbon skeleton. | Resonances for carbonyl, aromatic, and aliphatic carbons, confirming the benzofuranone and oxirane rings. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals and establishment of long-range correlations. | Cross-peaks showing ¹H-¹H couplings (COSY), direct ¹H-¹³C correlations (HSQC), and long-range ¹H-¹³C correlations (HMBC) to build the molecular structure. |

| HRMS | Determination of the exact molecular formula. | A precise mass measurement that corresponds to the elemental composition of C10H8O3. |

Chromatographic Techniques for Separation, Isolation, and Purity Profiling (e.g., TLC, GC-MS, HPLC)

Chromatographic methods are essential for the separation, purification, and assessment of purity of this compound from reaction mixtures or natural extracts.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress and for the preliminary assessment of purity. koreascience.krnih.gov For benzofuran derivatives, TLC on silica (B1680970) gel plates with suitable mobile phases can effectively separate the product from starting materials and byproducts. nih.gov Visualization is often achieved through UV light or by staining with reagents like potassium permanganate. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. sums.ac.irmdpi.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column, followed by detection and identification by mass spectrometry. nih.govuzh.ch This method is particularly useful for purity profiling and identifying volatile impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and quantitative analysis of non-volatile compounds. sielc.comsielc.com Reverse-phase HPLC, using columns like C18, is commonly employed for the separation of benzofuran derivatives. The choice of mobile phase, typically a mixture of acetonitrile (B52724) and water with modifiers like formic or phosphoric acid, is critical for achieving optimal separation. sielc.comsielc.com

| Technique | Application for this compound | Key Parameters |

| TLC | Reaction monitoring, preliminary purity check, and solvent system optimization for column chromatography. | Stationary phase (e.g., silica gel), Mobile phase (e.g., hexane:ethyl acetate (B1210297) mixture). nih.gov |

| GC-MS | Separation and identification of volatile components and impurities. | Column type (e.g., HP-5MS), temperature program, ionization method (e.g., electron impact). mdpi.comnih.gov |

| HPLC | Final purification (preparative HPLC) and purity assessment (analytical HPLC). | Column (e.g., Newcrom R1), Mobile phase composition (e.g., acetonitrile/water), detector (e.g., UV-Vis). sielc.comsielc.com |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and conformational details. To perform this analysis, a single, high-quality crystal of the compound is required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. nih.gov

For chiral molecules like this compound, which contains a stereocenter at the oxirane ring, X-ray crystallography can unambiguously determine the R or S configuration of that center. sci-hub.senih.gov This is achieved by analyzing the anomalous dispersion of the X-rays. The analysis also reveals precise bond lengths, bond angles, and torsion angles, providing insight into the molecule's preferred conformation in the solid state. mdpi.comnih.gov In the crystal lattice, molecules can be linked by intermolecular forces such as hydrogen bonds, which can also be characterized. nih.govnih.gov

| Parameter | Information Obtained from X-ray Crystallography | Significance for this compound |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental crystallographic data. |

| Space Group | The symmetry elements present in the crystal. | Provides information about the packing of molecules. |

| Atomic Coordinates | The precise position of each atom in the unit cell. | Defines the complete 3D structure of the molecule. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. | Confirms the covalent structure and reveals any structural strain. |

| Torsion Angles | The dihedral angles between four consecutively bonded atoms. | Describes the conformation of the molecule, particularly the orientation of the oxirane ring relative to the benzofuranone core. |

| Absolute Configuration | The absolute spatial arrangement of atoms in a chiral molecule. | Determines the specific enantiomer (R or S) present in the crystal. nih.gov |

Biophysical Techniques for Ligand-Protein Interaction Characterization (e.g., Proteomics-based approaches, retention-time shift assays)

Understanding how a small molecule like this compound interacts with proteins is crucial for elucidating its mechanism of action.

Proteomics-based approaches are powerful for identifying the protein targets of a bioactive compound within a complex biological system. mdpi.com One common strategy is chemical proteomics, which involves creating a probe molecule by attaching a tag (like an alkyne or azide (B81097) for click chemistry) to the compound of interest. nih.govscienceopen.comnih.gov This probe is then introduced to live cells or cell lysates, where it binds to its target proteins. scienceopen.com After binding, the tagged proteins can be enriched and identified using mass spectrometry. mdpi.com This approach can help in the unbiased discovery of both primary targets and off-targets. nih.gov

Retention-time shift assays , often coupled with liquid chromatography-mass spectrometry (LC-MS), can also be used to study ligand-protein interactions. The principle is that the binding of a small molecule to a protein can alter the protein's properties, such as its conformation or hydrophobicity, leading to a change in its retention time on a chromatographic column. By comparing the retention times of a protein in the presence and absence of the ligand, binding interactions can be detected and characterized.

Other biophysical techniques that can be employed include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which provide quantitative data on binding affinity, kinetics, and thermodynamics of the interaction between the small molecule and its protein target. nih.gov

| Technique | Principle | Application in Studying this compound |

| Chemical Proteomics | Use of a tagged small molecule probe to capture and identify protein binding partners from a complex proteome. mdpi.comnih.gov | Identification of the cellular protein targets responsible for the biological activity of the compound. |

| Retention-Time Shift Assays | Ligand binding alters the chromatographic retention time of the target protein. | Screening for protein interactions and confirming binding to putative targets. |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand. | Quantifying the kinetics (on-rate, off-rate) and affinity (KD) of the interaction with a specific protein. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a protein. | Determining the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction. |

Emerging Research Directions and Future Perspectives for 5 Oxiran 2 Yl 2 Benzofuran 1 3h One

Rational Design of Next-Generation Analogues for Optimized Biological Profiles

The rational design of analogues based on the 5-(oxiran-2-yl)-2-benzofuran-1(3H)-one scaffold is a key strategy to enhance therapeutic efficacy and selectivity. The benzofuran (B130515) nucleus is a versatile starting point for chemical modification, and structure-activity relationship (SAR) studies on related compounds have provided valuable insights into which substitutions may lead to improved biological activity.

The oxirane (epoxide) ring is a notable feature of this molecule. Epoxides are known to be reactive functional groups that can interact with biological nucleophiles, such as amino acid residues in proteins. This reactivity can be harnessed for covalent inhibition of specific enzyme targets, a strategy that can lead to potent and durable therapeutic effects. The design of next-generation analogues will likely focus on modifying the benzofuranone core and the positioning of the oxirane ring to optimize this reactivity and achieve target specificity.

Key strategies in the rational design of analogues include:

Modification of the Benzofuranone Core: Alterations to the aromatic ring, such as the introduction of electron-donating or electron-withdrawing groups, can influence the electronic properties of the entire molecule, affecting its binding affinity and reactivity.

Stereochemistry of the Oxirane Ring: The stereochemistry of the oxirane ring is crucial for its interaction with chiral biological targets. Enantiomerically pure synthesis of analogues will be essential to dissect the activity of individual stereoisomers.

Introduction of Additional Functional Groups: The addition of other functional groups to the benzofuranone scaffold could introduce new interactions with target proteins, potentially increasing potency and selectivity.

| Modification Strategy | Rationale | Potential Impact on Biological Profile |

|---|---|---|

| Substitution on the Aromatic Ring | Modulate electronic properties and steric interactions. | Improved binding affinity, selectivity, and pharmacokinetic properties. |

| Variation of the Epoxide Position | Alter the accessibility and reactivity of the epoxide. | Enhanced covalent modification of the target protein. |

| Introduction of a Linker | Enable dual-targeting or improve solubility. | Novel mechanisms of action and improved drug-like properties. |

Investigation of Novel Biological Targets and Undiscovered Mechanisms of Action

A crucial area of future research will be the identification and validation of novel biological targets for this compound and its analogues. The diverse biological activities of benzofuran derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, suggest that this chemical scaffold can interact with a variety of cellular pathways. scienceopen.comnih.gov

Some benzofuran derivatives have been identified as inhibitors of specific enzymes, such as lysine-specific demethylase 1 (LSD1) and sirtuin 2 (SIRT2), which are implicated in cancer and neurodegenerative diseases, respectively. mdpi.comnih.gov Others have been shown to target vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis. rsc.org The presence of the reactive epoxide group in this compound suggests that it may act as an irreversible inhibitor of enzymes with nucleophilic residues in their active sites, such as certain proteases, kinases, or transferases.

Future investigations will likely employ a range of techniques to uncover novel targets and mechanisms of action, including:

Phenotypic Screening: Testing the compound in various disease models to identify unexpected therapeutic effects.

Proteomic Profiling: Using techniques like activity-based protein profiling (ABPP) to identify covalent binding partners of the epoxide moiety.

Computational Docking and Molecular Dynamics Simulations: Predicting potential binding sites and interactions with a wide range of protein targets.

| Potential Target Class | Example Targets | Therapeutic Area |

|---|---|---|

| Enzymes (Covalent Inhibition) | Cysteine Proteases, Kinases, Deubiquitinases | Cancer, Infectious Diseases, Inflammatory Disorders |

| Epigenetic Modulators | Histone Deacetylases (HDACs), Methyltransferases | Cancer, Neurological Disorders |

| Receptor Tyrosine Kinases | VEGFR, EGFR, PDGFR | Cancer |

Integration with Systems Biology and Artificial Intelligence in Chemical Biology and Drug Discovery

The integration of systems biology and artificial intelligence (AI) is poised to revolutionize the discovery and development of new drugs based on scaffolds like this compound. These approaches can provide a more holistic understanding of a compound's effects on complex biological systems and accelerate the design-make-test-analyze cycle.

Systems biology approaches can be used to model the complex network of interactions that are perturbed by a drug candidate. This can help to predict potential off-target effects and identify biomarkers for efficacy. By analyzing transcriptomic, proteomic, and metabolomic data from cells or tissues treated with this compound analogues, researchers can build comprehensive models of their mechanisms of action.

Artificial intelligence, particularly machine learning, can be applied to various aspects of the drug discovery process:

De Novo Design: AI algorithms can generate novel molecular structures with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles. creative-biogene.comnih.govcreative-biogene.comaitenea.comresearchgate.net

Predictive Modeling: Machine learning models can be trained to predict the biological activity, toxicity, and other properties of virtual compounds, allowing for the rapid screening of large chemical libraries.

Target Identification: AI can analyze large biological datasets to identify novel drug targets and pathways associated with disease.

The synergy between these computational approaches and experimental validation will be critical for unlocking the full therapeutic potential of the this compound scaffold.

Exploration of Biosynthetic Pathways and Natural Product Origins of Related Structures

Many successful drugs have their origins in natural products. nih.gov The benzofuranone core is found in a variety of natural products, and exploring the biosynthetic pathways of these compounds could provide inspiration for the synthesis of novel analogues of this compound.

A related class of natural products is the furanocoumarins, which are biosynthesized in plants through the phenylpropanoid and mevalonate (B85504) pathways. rsc.orgwikipedia.orgnih.gov These pathways involve a series of enzymatic reactions, including hydroxylations, prenylations, and cyclizations, to construct the complex furanocoumarin scaffold. researchgate.netnih.gov Understanding these biosynthetic routes could enable the development of biocatalytic or chemoenzymatic methods for the synthesis of benzofuranone derivatives.

Furthermore, the discovery of natural products containing an oxirane-fused benzofuranone skeleton would be highly significant. Such a discovery would not only provide a lead compound for further development but also offer insights into the enzymatic machinery capable of installing the epoxide functionality. This could open up new avenues for the biocatalytic production of these valuable compounds. The exploration of unique ecological niches, such as medicinal plants and microorganisms, may lead to the identification of novel benzofuranone natural products. nih.gov

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(oxiran-2-yl)-2-benzofuran-1(3H)-one?

Answer:

The synthesis typically involves two key steps: (1) constructing the benzofuran-1(3H)-one core and (2) introducing the oxirane (epoxide) moiety.

- Core formation : Cyclization of substituted benzoic acid derivatives using catalysts like palladium(II) acetate under reflux conditions (e.g., in dibromomethane at 140°C) .

- Epoxidation : Reaction of a pre-formed alkene substituent on the benzofuranone with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst .

- Optimization : Adjusting solvent polarity (e.g., acetone or ethyl acetate) and reaction time (18–24 hours) improves yield and selectivity .

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .

- Refinement : Employ SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to model atomic positions and thermal parameters .

- Validation : Check for planarity (r.m.s. deviation < 0.02 Å for the benzofuran core) and hydrogen-bonding networks (e.g., C–H⋯O interactions) .

- Deposition : Submit CIF files to the Cambridge Structural Database (CCDC) for public access .

Advanced: How can researchers resolve contradictions in crystallographic data during refinement?

Answer:

Contradictions often arise from disordered solvent molecules or twinning. Mitigation strategies include:

- Twinned data : Use the TWIN/BASF commands in SHELXL to refine twin fractions and matrices .

- Disorder modeling : Apply PART instructions to split disordered atoms and constrain occupancy factors .

- Validation tools : Cross-check with PLATON or Mercury to identify outliers in bond lengths/angles .

Advanced: What strategies optimize the synthesis yield of this compound?

Answer:

Key parameters for optimization:

Basic: What spectroscopic techniques characterize this compound?

Answer:

- NMR : H and C NMR identify substituents (e.g., δ 5.25 ppm for oxirane protons) .

- IR : Absorbance at 1730–1750 cm confirms the lactone carbonyl group .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 205.0732) .

Advanced: How can computational methods predict the reactivity of this compound?

Answer:

- DFT calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set models bond dissociation energies (BDEs) for epoxide ring-opening reactions .

- Molecular docking : AutoDock Vina assesses interactions with biological targets (e.g., kinases or cytochrome P450 enzymes) .

Basic: What are the key structural features revealed by crystallography?

Answer:

- Planarity : The benzofuranone core is nearly planar (r.m.s. deviation < 0.01 Å) .

- Epoxide geometry : The oxirane ring forms a dihedral angle of 85–90° with the benzofuran plane .

- Intermolecular interactions : Weak C–H⋯O hydrogen bonds stabilize crystal packing .

Advanced: How do substituent modifications influence biological activity?

Answer:

- Chlorophenyl groups : Enhance lipophilicity and target binding (e.g., kinase inhibition) .

- Hydroxyl groups : Increase solubility and antioxidant potential via hydrogen bonding .

- Epoxide moiety : Reacts with nucleophilic residues in enzymes (e.g., proteases) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Storage : In airtight containers under inert gas (N) at –20°C to prevent epoxide hydrolysis .

- PPE : Use nitrile gloves and fume hoods due to potential irritancy (based on analogs) .

Advanced: How is biological activity evaluated in vitro?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.